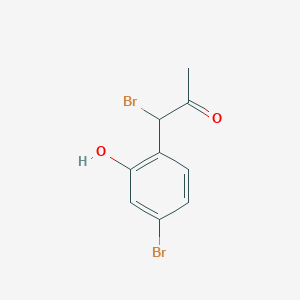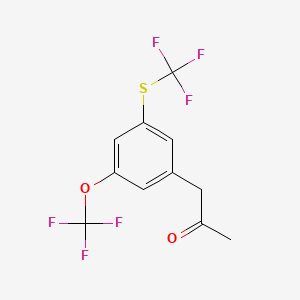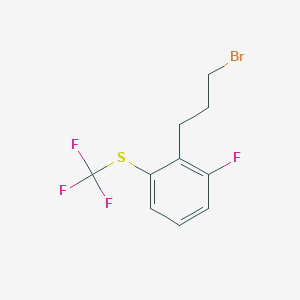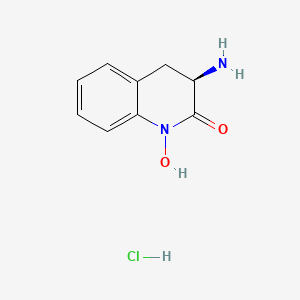
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO3 It is a chlorinated derivative of 1-(2,3-dimethoxyphenyl)propan-2-one, featuring a chloro group attached to the first carbon of the propanone chain
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one can be synthesized through various methods. One common approach involves the chlorination of 1-(2,3-dimethoxyphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-chloro-1-(2,3-dimethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-1-(2,3-dimethoxyphenyl)propanoic acid.
科学的研究の応用
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Biological Studies: Studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The chloro group can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby altering their function.
類似化合物との比較
Similar Compounds
1-(2,3-Dimethoxyphenyl)propan-2-one: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
1-Bromo-1-(2,3-dimethoxyphenyl)propan-2-one: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
1-Chloro-1-(3,4-dimethoxyphenyl)propan-2-one: Similar structure but with different positions of the methoxy groups, which can influence its chemical properties and reactivity.
Uniqueness
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one is unique due to the specific positioning of the chloro and methoxy groups, which confer distinct reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound for research in medicinal chemistry.
特性
分子式 |
C11H13ClO3 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
1-chloro-1-(2,3-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO3/c1-7(13)10(12)8-5-4-6-9(14-2)11(8)15-3/h4-6,10H,1-3H3 |
InChIキー |
WDRCUXDHIQXBDI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


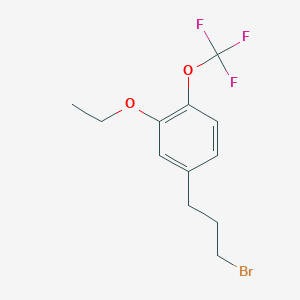
![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)
![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)

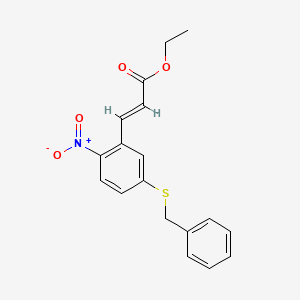
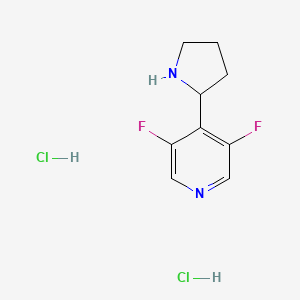
![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)


